4-{4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-5-yl}pyrimidin-2-amine
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Overview
Description
4-{4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-5-yl}pyrimidin-2-amine is a complex organic compound featuring a trifluoromethyl group, an oxazole ring, and a pyrimidine ring. The trifluoromethyl group is known for its significant role in enhancing the pharmacological properties of compounds, making this molecule of interest in various scientific fields .
Mechanism of Action
Target of Action
Compounds with similar structures have been known to target enzymes like reverse transcriptase and tyrosine-protein kinase , which play crucial roles in cellular processes such as DNA replication and signal transduction, respectively.
Mode of Action
It is suggested that molecules with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring can exhibit improved drug potency toward enzyme inhibition by lowering the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Similar compounds have been associated with pathways involving the suzuki–miyaura cross-coupling reaction , which is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction.
Pharmacokinetics
It is known that similar compounds undergo metabolism by human liver microsomes after oral administration, producing various metabolites .
Result of Action
Similar compounds have been reported to exhibit analgesic efficacy , suggesting potential pain-relieving effects.
Preparation Methods
Common reagents used in these reactions include trifluoromethylating agents and various catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the oxazole or pyrimidine rings, potentially altering the compound’s biological activity.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-{4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-5-yl}pyrimidin-2-amine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Compared to other compounds with similar structures, 4-{4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-5-yl}pyrimidin-2-amine stands out due to the presence of the trifluoromethyl group, which imparts unique properties such as increased lipophilicity and metabolic stability . Similar compounds include:
4-(Trifluoromethyl)benzylamine: Known for its use in pharmaceuticals and agrochemicals.
2-Methyl-4-{4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl}methylthio}phenoxyacetic acid: Used in medicinal chemistry for its potential therapeutic effects.
4-(Trifluoromethyl)phenol: Utilized in various industrial applications due to its unique chemical properties.
Properties
IUPAC Name |
4-[4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-5-yl]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N4O/c1-8-12(11-5-6-20-14(19)22-11)23-13(21-8)9-3-2-4-10(7-9)15(16,17)18/h2-7H,1H3,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNQISGRWIJZVQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C2=CC(=CC=C2)C(F)(F)F)C3=NC(=NC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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